Methyl 4-dimethoxyphosphorylbutanoate
Overview
Description
Methyl 4-dimethoxyphosphorylbutanoate is an organophosphorus compound with the molecular formula C7H15O5P. It is a versatile chemical used in various fields, including organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its phosphoryl group attached to a butanoate ester, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-dimethoxyphosphorylbutanoate can be synthesized through several methods. One common approach involves the reaction of 4-bromobutanoic acid with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure optimal yield and product quality. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-dimethoxyphosphorylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates or phosphine oxides.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphonates or phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-dimethoxyphosphorylbutanoate finds applications in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is explored for its potential in drug development, particularly in designing enzyme inhibitors and prodrugs.
Industry: this compound is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-dimethoxyphosphorylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with active site residues, inhibiting enzyme activity or altering receptor function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Methyl 4-diethoxyphosphorylbutanoate: Similar structure but with ethoxy groups instead of methoxy groups.
Dimethyl 4-phosphonobutanoate: Lacks the phosphoryl group, making it less reactive in certain reactions.
Uniqueness: Methyl 4-dimethoxyphosphorylbutanoate is unique due to its specific combination of a butanoate ester and a dimethoxyphosphoryl group. This structure imparts distinct reactivity and versatility, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
methyl 4-dimethoxyphosphorylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O5P/c1-10-7(8)5-4-6-13(9,11-2)12-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHDDMXTDDIZAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378704 | |
Record name | Methyl 4-dimethoxyphosphorylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2327-68-6 | |
Record name | Methyl 4-dimethoxyphosphorylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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